molecular formula C14H8Cl2N2OS B2560706 3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile CAS No. 338402-44-1

3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile

Cat. No.: B2560706
CAS No.: 338402-44-1
M. Wt: 323.19
InChI Key: BSQCTZDEOKGVOV-SNAWJCMRSA-N
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Description

3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile is a chemical compound with the molecular formula C14H8Cl2N2OS It is known for its unique structure, which includes a thiophene ring substituted with dichloro groups and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile typically involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with 3-aminobenzonitrile in the presence of a suitable base and solvent. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile
  • (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a thiophene ring and a benzonitrile moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-13-7-11(14(16)20-13)12(19)4-5-18-10-3-1-2-9(6-10)8-17/h1-7,18H/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQCTZDEOKGVOV-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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